N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide
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Overview
Description
N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide is an organic compound with the molecular formula C9H18N2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The thiopyran ring and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide
- N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-5-yl)amino)acetamide
- N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-6-yl)amino)acetamide
Uniqueness
N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide is unique due to the specific position of the amino group on the thiopyran ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Properties
Molecular Formula |
C9H18N2OS |
---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-(thian-4-ylamino)acetamide |
InChI |
InChI=1S/C9H18N2OS/c1-11(2)9(12)7-10-8-3-5-13-6-4-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
OPQLWNSXUYYKPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1CCSCC1 |
Origin of Product |
United States |
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